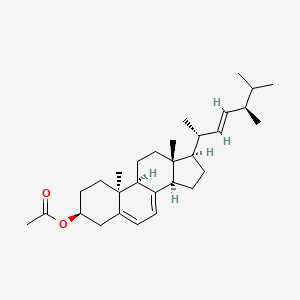

Pyrocalciferol acetate

Beschreibung

Pyrocalciferol acetate is a sterol derivative synthesized through the dehydrogenation of ergosterol (provitamin D₂) using mercuric (II) acetate as a reagent. This reaction, first reported by Heilbron, Spring, and Stewart in 1935, yields pyrocalciferol (44) and subsequent derivatives such as dehydrolumisterol (46) .

Eigenschaften

CAS-Nummer |

1108-03-8 |

|---|---|

Molekularformel |

C30H46O2 |

Molekulargewicht |

438.7 g/mol |

IUPAC-Name |

[(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29+,30+/m0/s1 |

InChI-Schlüssel |

NGEVNHYPVVOXPB-BZNHKEIQSA-N |

Isomerische SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)OC(=O)C)C)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pyrocalciferol-acetat beinhaltet typischerweise die Acetylierung von Pyrocalciferol. Pyrocalciferol kann durch Überbestrahlung von Provitamin D erhalten werden, was zur Bildung von Pyrocalciferol und Isopyrocalciferol führt . Der Acetylierungsprozess beinhaltet die Reaktion von Pyrocalciferol mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird unter milden Bedingungen durchgeführt, um eine Degradierung der Verbindung zu verhindern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Pyrocalciferol-acetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend mit Techniken wie Umkristallisation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen: Pyrocalciferol-acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pyrocalciferol-acetat kann zu Ketoderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Pyrocalciferol-acetat wieder in seine Alkoholform umwandeln.

Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hauptprodukte:

Oxidation: Bildung von Ketoderivaten.

Reduktion: Regeneration von Pyrocalciferol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pyrocalciferol-acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese anderer Steroidderivate verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere in Bezug auf Vitamin-D-Analoga.

Industrie: Aufgrund seiner strukturellen Ähnlichkeit mit Vitamin D in der Formulierung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Pyrocalciferol-acetat beinhaltet seine Wechselwirkung mit Vitamin-D-Rezeptoren im Körper. Nach der Bindung an diese Rezeptoren kann es die Expression von Genen modulieren, die am Kalzium- und Phosphorstoffwechsel beteiligt sind. Diese Wechselwirkung ist entscheidend für die Aufrechterhaltung der Knochengesundheit und die Regulierung von Immunantworten .

Ähnliche Verbindungen:

Ergosterol: Ein Vorläufer von Vitamin D2, strukturell ähnlich wie Pyrocalciferol.

Cholecalciferol (Vitamin D3): Ein weiteres Vitamin-D-Analogon mit ähnlicher biologischer Aktivität.

Calcitriol: Die aktive Form von Vitamin D3, mit starken Wirkungen auf den Kalziumstoffwechsel.

Einzigartigkeit: Pyrocalciferol-acetat ist einzigartig aufgrund seiner spezifischen sterischen Konfiguration und des Vorhandenseins der Acetylgruppe, die seine biologische Aktivität und Stabilität im Vergleich zu anderen Vitamin-D-Analoga beeinflussen kann.

Wirkmechanismus

The mechanism of action of pyrocalciferol acetate involves its interaction with vitamin D receptors in the body. Upon binding to these receptors, it can modulate the expression of genes involved in calcium and phosphorus metabolism. This interaction is crucial for maintaining bone health and regulating immune responses .

Vergleich Mit ähnlichen Verbindungen

Dehydroergosterol (42)

Isopyrocalciferol (43)

Lumisterol (45) and Dehydrolumisterol (46)

8β,9α-Alloergosterol Derivatives

- Synthesis : Djerassi et al. (1951) demonstrated that 8β,9α-alloergosterol (47) reacts with mercuric (II) acetate in chloroform-acetic acid to form a diacetate derivative (48).

- Functionalization: The diacetate group enhances its hydrophobicity, distinguishing it from this compound’s monoacetate structure .

Research Findings and Reactivity Insights

- This compound : Exhibits higher thermal stability than lumisterol due to acetate group protection, reducing hydroxyl group reactivity .

- Dehydroergosterol vs. Isopyrocalciferol : The former’s conjugated double bonds make it more reactive in UV-induced cyclization, a property leveraged in vitamin D synthesis studies .

- Diacetate Derivatives : The 8β,9α-alloergosterol diacetate (48) shows reduced polarity compared to this compound, influencing its chromatographic behavior .

Limitations and Data Gaps

The provided evidence lacks detailed physicochemical data (e.g., melting points, solubility) for this compound and its analogs. Further studies are required to explore their biological activity and industrial applications.

Q & A

Q. What are the established protocols for synthesizing pyrocalciferol acetate, and what methodological challenges are commonly encountered?

this compound is synthesized via dehydrogenation using mercuric (II) acetate in chloroform-acetic acid mixtures, as derived from historical protocols for sterol derivatives . Key challenges include:

- Reagent purity : Trace impurities can lead to side reactions (e.g., isomerization).

- Solvent optimization : Chloroform-acetic acid ratios must balance reaction speed and product stability.

- Safety protocols : Mercury-based reagents require strict handling and waste disposal guidelines. Methodological recommendation : Validate synthesis outcomes using NMR to confirm structural integrity and HPLC to assess purity (>98% threshold for experimental use).

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

Stability studies should employ:

- Temperature gradients : Test degradation kinetics at 4°C (storage), 25°C (bench), and 37°C (physiological).

- pH ranges : Use acetate buffers (pH 3.5–5.5) to mimic lysosomal conditions and phosphate buffers (pH 7.4) for extracellular modeling .

- Light sensitivity : Conduct amber-glass vs. clear-container comparisons to evaluate photodegradation. Data interpretation : Apply Arrhenius equations to predict shelf-life and LC-MS to identify degradation byproducts.

Q. What standardized assays are recommended for quantifying this compound in biological matrices?

- Lipid extraction : Use Folch or Bligh-Dyer methods with chloroform-methanol (2:1 v/v) to isolate sterols .

- Detection : LC-MS/MS with deuterated internal standards (e.g., d7-cholesterol) for precision.

- Validation : Ensure linearity (R² >0.99), recovery rates (85–115%), and limit of quantification (LOQ <10 ng/mL).

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s membrane-modulating effects?

Contradictions often arise from:

- Model limitations : Artificial lipid bilayers (e.g., POPC vesicles) lack cellular complexity vs. in vivo systems.

- Dosage disparities : Adjust for bioavailability differences using pharmacokinetic modeling (e.g., compartmental analysis). Methodological approach :

- Compare results across multiple models (e.g., Langmuir monolayers, cell cultures, transgenic mice).

- Integrate multi-omics data (lipidomics + transcriptomics) to identify compensatory pathways in vivo .

Q. What frameworks are optimal for structuring hypothesis-driven research on this compound’s role in cholesterol homeostasis?

Use the PICOT framework to define:

- Population : Specific cell lines (e.g., HepG2 hepatocytes) or animal models (e.g., LDLR⁻/⁻ mice).

- Intervention : this compound dosing (µM to mM ranges).

- Comparison : Baseline cholesterol vs. post-treatment levels.

- Outcome : LDL uptake efficiency or HMG-CoA reductase activity.

- Time : Acute (24–48 hr) vs. chronic (4–8 weeks) exposure .

Q. How should researchers address variability in this compound’s solubility across experimental media?

- Solubilization agents : Test cyclodextrins (e.g., HP-β-CD) or liposomes for aqueous dispersion.

- Dynamic light scattering (DLS) : Monitor particle size (<200 nm for nanoformulations).

- Critical micelle concentration (CMC) : Determine using fluorescence probes (e.g., pyrene) to avoid aggregation artifacts .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound studies?

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Materials : Specify CAS 604-35-3, vendor, and lot numbers.

- Protocols : Deposit step-by-step methods in protocols.io .

- Data repositories : Share raw spectra (NMR, MS) in Zenodo or Figshare .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.